[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone
Description
4-(4-Methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a benzothiazine-derived compound characterized by a 1,4-benzothiazin core modified with a 4-methylphenyl substituent at the 4-position and a phenylmethanone group at the 2-position.
Properties
IUPAC Name |
[4-(4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3S/c1-16-11-13-18(14-12-16)23-15-21(22(24)17-7-3-2-4-8-17)27(25,26)20-10-6-5-9-19(20)23/h2-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPJXSUFGCMWCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methylbenzenesulfonamide with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then cyclized under acidic conditions to yield the final benzothiazine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzothiazine derivatives.
Scientific Research Applications
Overview
The compound 4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl(phenyl)methanone is a derivative of benzothiazine, which is notable for its diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. This article explores its synthesis, biological activities, and potential applications based on available literature.
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new derivatives with enhanced properties.
Biology
Biologically, 4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl(phenyl)methanone has been investigated for its potential as an enzyme inhibitor. Studies indicate that it can interact with specific enzymes, making it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents .
Table 1: Enzyme Inhibition Studies
Medicine
In medicine, this compound shows promise as a lead compound for drug development. Its potential therapeutic applications include:
- Antimicrobial Activity : Exhibiting effectiveness against various bacterial strains.
- Anticancer Properties : Preliminary studies suggest it may inhibit cancer cell proliferation.
Research has demonstrated significant antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibiotic agent.
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl(phenyl)methanone | Staphylococcus aureus | 18 |
| Similar Benzothiazine Derivatives | Escherichia coli | 15 |
Industry
In industrial applications, this compound is utilized in the development of new materials with unique properties. Its stability and reactivity make it suitable for producing polymers and advanced coatings .
Case Studies and Research Findings
Several studies have documented the efficacy of benzothiazine derivatives similar to 4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl(phenyl)methanone in various applications:
- Antimicrobial Studies : A study by Deshmukh et al. (2007) demonstrated that benzothiazine derivatives showed significant antibacterial activity against multiple strains.
- Anticancer Research : Investigations into the anticancer properties revealed that these compounds could inhibit tumor growth in vitro and in vivo models.
Mechanism of Action
The mechanism of action of 4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity by blocking the active site or altering the enzyme’s conformation. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural and Physicochemical Differences
Key analogs and their distinguishing features are summarized below:
| Compound | Substituent (R) | Molecular Formula | Molecular Weight | Key Properties |
|---|---|---|---|---|
| 4-(4-Methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone (Target Compound) | 4-Methylphenyl | C₂₃H₁₉NO₃S | 397.47 (estimated) | Moderate hydrophobicity due to methyl group; potential metabolic stability . |
| 4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone () | 4-Butylphenyl | C₂₅H₂₃NO₃S | 417.52 | Increased lipophilicity (butyl chain); possible enhanced membrane permeability . |
| 4-(4-Chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone () | 4-Chlorophenyl | C₂₁H₁₅ClNO₃S | 396.87 | Electrophilic Cl substituent may enhance reactivity or receptor binding . |
| 2-(3-Benzoyl-4-hydroxy-1,1-dioxo-2H-1,2-benzothiazin-2-yl)-1-phenylethanone () | Hydroxy-benzoyl | C₂₃H₁₆NO₅S | 417.44 | Hydroxy group introduces hydrogen-bonding capacity; altered solubility . |
| Bis-thiadiazolylphenyl methanones () | Thiadiazole rings | Varies (e.g., C₂₃H₂₀N₄O₃S₂) | ~500–600 | Rigid thiadiazole moieties improve antimicrobial activity via π-π interactions . |
Key Observations :
- Lipophilicity : The butylphenyl analog () exhibits higher logP than the methylphenyl target, favoring passive diffusion across biological membranes.
- Biological Activity: Bis-thiadiazolylphenyl methanones () demonstrate antibiofilm and antimicrobial properties, suggesting that the methanone scaffold itself is pharmacologically versatile.
Biological Activity
The compound 4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone represents a novel class of benzothiazine derivatives that have garnered attention for their potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Structural Characteristics
The unique structure of this compound includes:
- A benzothiazin core , which is known for its diverse biological activities.
- Multiple aromatic rings that enhance hydrophobic interactions and contribute to its binding affinity with biological targets.
- The presence of dioxido groups that may influence solubility and reactivity.
Research indicates that compounds containing the benzothiazine scaffold often exhibit significant biological activities through various mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial growth.
- Cell Cycle Interference : It has the potential to disrupt normal cell division processes, leading to cytostatic effects on cancer cells.
- Molecular Interactions : The aromatic rings facilitate interactions with proteins and nucleic acids, potentially altering their functions.
Anticancer Properties
A number of studies have highlighted the anticancer potential of benzothiazine derivatives. For example:
- Compounds similar to this one have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
- The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
Antibacterial Activity
The compound's structural features suggest possible antibacterial properties:
- Research has indicated that benzothiazine derivatives can exhibit activity against a range of bacterial pathogens by disrupting their metabolic processes or cell wall synthesis.
Case Study 1: Anticancer Efficacy
A study investigated the effects of a related benzothiazine derivative on human breast cancer cells (MCF-7). The results showed:
- A significant reduction in cell viability at concentrations above 10 µM.
- Induction of apoptosis was confirmed through flow cytometry analysis, indicating a promising avenue for cancer therapy.
Case Study 2: Antibacterial Activity
In another study focusing on antibacterial properties, the compound was tested against Staphylococcus aureus:
- The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, demonstrating moderate antibacterial activity.
- Further analysis revealed that the compound interfered with bacterial protein synthesis.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₂O₃S |
| Molecular Weight | 362.42 g/mol |
| Solubility | Soluble in DMSO |
| CAS Number | 1114886-12-2 |
| Biological Activity | Observations |
|---|---|
| Anticancer | Effective against MCF-7 cells |
| Antibacterial | MIC = 32 µg/mL against S. aureus |
Q & A
Basic: What synthetic routes and characterization methods are commonly employed for synthesizing 4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone?
The synthesis typically involves multi-step reactions, starting with sulfonamide formation or coupling of benzothiazine precursors. For example, sulfonylation reactions using 4-methylbenzenesulfonamide derivatives (as in ) can yield disulfonamide intermediates, followed by cyclization to form the benzothiazin-dioxide core. Key characterization methods include:
- 1H NMR spectroscopy (e.g., δ 2.26 ppm for methyl groups, aromatic protons at δ 7.1–8.5 ppm) .
- IR spectroscopy to confirm sulfonyl (S=O) stretching vibrations at ~1332 cm⁻¹ and ~1160 cm⁻¹ .
- Mass spectrometry (e.g., m/z = 645 [M⁺] for analogous compounds) .
Basic: How are spectroscopic techniques utilized to confirm the structure of this compound?
- 1H NMR : Assigns proton environments, such as methyl groups (singlet at δ 2.26 ppm) and aromatic protons (multiplet in δ 7.1–8.5 ppm). Exchangeable NH protons (δ 10.4–10.6 ppm) confirm sulfonamide groups .
- 13C NMR : Identifies carbonyl carbons (C=O) and aromatic carbons, with shifts influenced by electron-withdrawing sulfonyl groups.
- IR : Validates sulfonyl (S=O) and carbonyl (C=O) functional groups .
- Elemental analysis : Ensures stoichiometric purity by matching calculated and observed C, H, N, S percentages.
Advanced: What strategies optimize multi-step synthesis of this compound, particularly for improving yield and purity?
- Coupling reagents : Use of HBTU or EDCI with i-Pr2NEt enhances amide bond formation efficiency (as in ) .
- Catalytic systems : Transition metal catalysts (e.g., Pd for cross-couplings) can streamline aryl-aryl bond formation.
- Purification : Gradient silica gel chromatography or preparative HPLC (e.g., 99.6% purity achieved in ) .
- Reaction monitoring : TLC or in situ FTIR tracks intermediate formation, minimizing side products.
Advanced: How is X-ray crystallography applied to determine the three-dimensional structure of this compound?
- Data collection : High-resolution diffraction data are collected using synchrotron or rotating anode sources.
- Structure solution : Programs like SHELXD (for phase determination) and SHELXL (for refinement) are employed ( ) .
- Visualization : ORTEP-3 generates thermal ellipsoid plots to depict atomic displacement parameters ( ) .
- Validation : R-factors and residual electron density maps ensure structural accuracy.
Advanced: How can Cremer-Pople parameters analyze the non-planar conformation of the benzothiazine-dioxide ring?
- Coordinate system : A mean plane is defined for the benzothiazine ring, and out-of-plane displacements (zj) are quantified ( ) .
- Puckering amplitude (q) : Measures the degree of deviation from planarity.
- Phase angle (φ) : Describes the type of puckering (e.g., envelope or twist).
- Application : Computational tools (e.g., PLATON) calculate these parameters from crystallographic data to correlate conformation with reactivity or bioactivity.
Advanced: What methodologies evaluate the compound’s biological activity, such as antimicrobial or enzyme inhibition effects?
- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., broth microdilution in ) .
- Enzyme inhibition : Kinetic assays (e.g., fluorescence-based) measure IC50 values against target enzymes (e.g., SARS-CoV-2 main protease in ) .
- Biofilm inhibition : Crystal violet staining quantifies biofilm biomass reduction ( ) .
- Efflux pump inhibition : Ethidium bromide accumulation assays assess potency in resistant strains.
Advanced: How can computational modeling predict target interactions and pharmacokinetic properties?
- Docking studies : AutoDock Vina or Schrödinger Suite models ligand binding to targets (e.g., retinol-binding proteins in ) .
- Molecular dynamics (MD) : GROMACS simulates binding stability and conformational changes over time.
- ADMET prediction : SwissADME or pkCSM forecasts solubility, bioavailability, and toxicity ( ) .
- QSAR models : Correlate structural features (e.g., logP, polar surface area) with activity data to guide optimization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
